4-(1,3-Dithiolan-2-yl)phenyl octanoate

Lipophilicity LogP Membrane Permeability

4-(1,3-Dithiolan-2-yl)phenyl octanoate (CAS 331461-35-9) is an organosulfur compound with the molecular formula C17H24O2S2 and a molecular weight of 324.5 g/mol. The molecule features a 1,3-dithiolane heterocycle linked to a phenyl ester bearing an octanoate (C8) acyl chain.

Molecular Formula C17H24O2S2
Molecular Weight 324.5
CAS No. 331461-35-9
Cat. No. B2834366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dithiolan-2-yl)phenyl octanoate
CAS331461-35-9
Molecular FormulaC17H24O2S2
Molecular Weight324.5
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2
InChIInChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3
InChIKeyZPIDYXHPFGSNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dithiolan-2-yl)phenyl octanoate (CAS 331461-35-9): Structural Identity and Core Procurement Profile


4-(1,3-Dithiolan-2-yl)phenyl octanoate (CAS 331461-35-9) is an organosulfur compound with the molecular formula C17H24O2S2 and a molecular weight of 324.5 g/mol [1]. The molecule features a 1,3-dithiolane heterocycle linked to a phenyl ester bearing an octanoate (C8) acyl chain. Sigma-Aldrich classifies it as a "rare and unique chemical" supplied to early discovery researchers as part of the AldrichCPR collection . Commercially, it is available at a minimum purity specification of 95% from specialty suppliers .

Why 4-(1,3-Dithiolan-2-yl)phenyl octanoate Cannot Be Replaced by Common Dithiolane or Octanoate Analogs


Generic substitution among 1,3-dithiolane derivatives or simple phenyl octanoates is not scientifically valid because the target compound uniquely combines a sulfur-containing heterocycle with a medium-chain fatty ester on the same phenyl scaffold. The 1,3-dithiolane moiety imparts specific reactivity as a carbonyl protecting group and potential bioactivity [1], while the octanoate ester contributes significant lipophilicity (XLogP3-AA = 5.7) that is absent in shorter-chain analogs [2]. Simple phenyl octanoate (XLogP3-AA = 4.7) lacks the dithiolane ring entirely, altering its hydrogen-bonding capacity and synthetic utility [3]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differentiation of 4-(1,3-Dithiolan-2-yl)phenyl octanoate from Comparator Compounds


Lipophilicity Comparison: XLogP3-AA of 5.7 vs. Phenyl Octanoate (4.7)

4-(1,3-Dithiolan-2-yl)phenyl octanoate exhibits an XLogP3-AA value of 5.7, which is 1.0 log unit higher than that of the direct analog lacking the dithiolane ring, phenyl octanoate (XLogP3-AA = 4.7) [1] [2]. This difference corresponds to approximately a 10-fold increase in theoretical partition coefficient between octanol and water.

Lipophilicity LogP Membrane Permeability

Hydrogen Bond Acceptor Count: 4 vs. Phenyl Octanoate (1)

The target compound contains 4 hydrogen bond acceptors (two sulfur atoms in the dithiolane ring plus two oxygen atoms in the ester) compared to only 1 hydrogen bond acceptor for phenyl octanoate [1] [2]. Its topological polar surface area (TPSA) is 76.9 Ų [1].

Hydrogen Bonding Polar Surface Area Drug-Likeness

Molecular Weight and Bulk Properties: 324.5 g/mol vs. Shorter Ester Analogs

The molecular weight of 4-(1,3-dithiolan-2-yl)phenyl octanoate is 324.5 g/mol, which is 104.2 g/mol higher than phenyl octanoate (220.3 g/mol) [1] [2]. The C8 octanoate chain contributes to a rotatable bond count of 9, providing conformational flexibility distinct from shorter-chain esters like 4-(1,3-dithiolan-2-yl)phenyl acetate (C11H12O2S2, MW ~258 g/mol) .

Molecular Weight Physicochemical Properties

Commercial Purity and Rare Chemical Classification

This compound is supplied at a minimum purity specification of 95% by specialty vendors and is explicitly categorized by Sigma-Aldrich as part of a "collection of rare and unique chemicals" for which no analytical data is provided . This contrasts with commodity chemicals where analytical data and batch certificates are routinely supplied.

Purity Procurement Chemical Availability

Dithiolane Moiety Confers Carbonyl Protecting Group Utility

The 1,3-dithiolane ring is a well-established protecting group for carbonyl compounds, offering stability under a wide range of reaction conditions [1]. This functional utility is absent in phenyl octanoate and other non-dithiolane esters. The presence of sulfur atoms also allows for subsequent oxidation to sulfoxides or sulfones, enabling further synthetic elaboration [2].

Protecting Group Synthetic Chemistry 1,3-Dithiolane

Hepatoprotective Class Association from Patent Literature

Multiple patents disclose that dithiolane derivatives, as a class, exhibit liver function-activating and hepatoprotective activities [1] [2] [3]. While no direct biological data is available for 4-(1,3-dithiolan-2-yl)phenyl octanoate specifically, its structural inclusion within the patented dithiolane scaffold suggests potential utility in hepatic disease research.

Hepatoprotective Liver Disease Dithiolane Derivatives

Recommended Application Scenarios for 4-(1,3-Dithiolan-2-yl)phenyl octanoate Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

The compound's XLogP3-AA of 5.7, which is 1.0 log unit higher than phenyl octanoate, makes it a candidate for improving membrane permeability in early-stage drug discovery programs [1]. Researchers optimizing leads for intracellular or CNS targets can leverage this lipophilic increment without altering the core dithiolane pharmacophore.

Multi-Step Organic Synthesis Involving Carbonyl Protection

As a 1,3-dithiolane derivative, this compound can be employed as a protected carbonyl equivalent in complex synthetic sequences [2]. The pendant octanoate ester provides an additional orthogonal handle for conjugation or further functionalization, offering dual synthetic utility not available in simpler dithiolane protecting groups.

Hepatoprotective Screening in Academic or Biotech Laboratories

Given the class-level association of dithiolane derivatives with liver-protective activity documented in multiple patents [3] [4], this compound represents a structurally relevant entry point for screening campaigns targeting hepatic disorders. Its unique ester substitution may offer differentiated ADME properties compared to unsubstituted dithiolane leads.

Physicochemical Method Development for Organosulfur Esters

The combination of sulfur heteroatoms (4 H-bond acceptors, TPSA 76.9 Ų) and a medium-chain ester creates a distinctive analytical signature. This compound is suitable for developing HPLC, LC-MS, or NMR methods for characterizing dithiolane-containing esters, with its 95% purity specification providing a defined starting point for method validation.

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